3-MERCAPTOPROPIONYL-PHE-D-ALA-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-AR
3-MERCAPTOPROPIONYL-PHE-D-ALA-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-AR
Brand Name:
Vulcanchem
CAS No.:
110326-94-8
VCID:
VC0035479
InChI:
InChI=1S/C102H157N33O29S2/c1-9-52(5)81-98(163)118-44-76(142)119-55(8)85(150)125-63(31-32-73(103)139)89(154)132-70(48-136)87(152)117-46-78(144)123-65(38-51(3)4)86(151)116-47-79(145)124-72(97(162)130-68(42-74(104)140)94(159)133-71(49-137)96(161)129-67(41-57-22-15-12-16-23-57)93(158)126-61(25-18-35-113-101(108)109)88(153)128-64(83(105)148)39-58-27-29-59(138)30-28-58)50-166-165-37-33-75(141)122-66(40-56-20-13-11-14-21-56)92(157)120-54(7)84(149)115-45-77(143)121-60(24-17-34-112-100(106)107)90(155)135-82(53(6)10-2)99(164)131-69(43-80(146)147)95(160)127-62(91(156)134-81)26-19-36-114-102(110)111/h11-16,20-23,27-30,51-55,60-72,81-82,136-138H,9-10,17-19,24-26,31-50H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,148)(H,115,149)(H,116,151)(H,117,152)(H,118,163)(H,119,142)(H,120,157)(H,121,143)(H,122,141)(H,123,144)(H,124,145)(H,125,150)(H,126,158)(H,127,160)(H,128,153)(H,129,161)(H,130,162)(H,131,164)(H,132,154)(H,133,159)(H,134,156)(H,135,155)(H,146,147)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t52-,53-,54+,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,81-,82-/m0/s1
SMILES:
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)C)CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)CC(C)C)CO)CCC(=O)N)C
Molecular Formula:
C102H157N33O29S2
Molecular Weight:
2373.7
3-MERCAPTOPROPIONYL-PHE-D-ALA-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-AR
CAS No.: 110326-94-8
Main Products
VCID: VC0035479
Molecular Formula: C102H157N33O29S2
Molecular Weight: 2373.7
CAS No. | 110326-94-8 |
---|---|
Product Name | 3-MERCAPTOPROPIONYL-PHE-D-ALA-GLY-ARG-ILE-ASP-ARG-ILE-GLY-ALA-GLN-SER-GLY-LEU-GLY-CYS-ASN-SER-PHE-AR |
Molecular Formula | C102H157N33O29S2 |
Molecular Weight | 2373.7 |
IUPAC Name | 2-[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,46R,49S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22,46-dimethyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid |
Standard InChI | InChI=1S/C102H157N33O29S2/c1-9-52(5)81-98(163)118-44-76(142)119-55(8)85(150)125-63(31-32-73(103)139)89(154)132-70(48-136)87(152)117-46-78(144)123-65(38-51(3)4)86(151)116-47-79(145)124-72(97(162)130-68(42-74(104)140)94(159)133-71(49-137)96(161)129-67(41-57-22-15-12-16-23-57)93(158)126-61(25-18-35-113-101(108)109)88(153)128-64(83(105)148)39-58-27-29-59(138)30-28-58)50-166-165-37-33-75(141)122-66(40-56-20-13-11-14-21-56)92(157)120-54(7)84(149)115-45-77(143)121-60(24-17-34-112-100(106)107)90(155)135-82(53(6)10-2)99(164)131-69(43-80(146)147)95(160)127-62(91(156)134-81)26-19-36-114-102(110)111/h11-16,20-23,27-30,51-55,60-72,81-82,136-138H,9-10,17-19,24-26,31-50H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,148)(H,115,149)(H,116,151)(H,117,152)(H,118,163)(H,119,142)(H,120,157)(H,121,143)(H,122,141)(H,123,144)(H,124,145)(H,125,150)(H,126,158)(H,127,160)(H,128,153)(H,129,161)(H,130,162)(H,131,164)(H,132,154)(H,133,159)(H,134,156)(H,135,155)(H,146,147)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t52-,53-,54+,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,81-,82-/m0/s1 |
Standard InChIKey | KOTNGLBJBRUJNY-SFMKBCJBSA-N |
SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)C)CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)CC(C)C)CO)CCC(=O)N)C |
PubChem Compound | 71308368 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume